2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate
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Overview
Description
2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate is a complex organic compound that features a unique combination of functional groups, including a benzoimidazole moiety, a chromenone core, and a pivalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzoimidazole derivative through the cyclization of an aromatic aldehyde with o-phenylenediamine . This intermediate is then coupled with a chromenone derivative under appropriate conditions to form the desired product. The final step involves esterification with pivalic acid to introduce the pivalate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under strong oxidizing conditions.
Reduction: The benzoimidazole moiety can be reduced to form different derivatives.
Substitution: The pivalate ester can be hydrolyzed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis or substitution of the pivalate ester.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can lead to the formation of quinone derivatives, while reduction of the benzoimidazole moiety can yield various hydrogenated products .
Scientific Research Applications
2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chromenone core may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate
- 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl butyrate
- 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl propionate
Uniqueness
The uniqueness of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pivalate ester, in particular, may enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
[2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-13-19(21-24-16-8-6-7-9-17(16)25(21)5)20(26)15-11-10-14(12-18(15)28-13)29-22(27)23(2,3)4/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUOPRSDGGANRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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